![molecular formula C20H20ClN5 B2970632 3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902285-00-1](/img/structure/B2970632.png)
3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
The compound “3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a derivative of the [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of related compounds involves the use of eco-compatible catalysts and reaction conditions . A new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds . The shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine”. However, it appears that there is limited publicly available information on this specific compound’s unique applications.
Quinazoline derivatives, in general, have a wide range of pharmacological activities such as anticancer, antiviral, antibacterial, antitubercular, analgesic, antihypertensive, anti-inflammatory, antidiabetic, sedative-hypnotic, antihistaminic, and anticonvulsant activities . They are also used in fields of biology, pesticides and medicine .
Future Directions
The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold and its analogues have potential for further optimization and development to new antitubercular and anti-HIV agents . The presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on incorporating different [1,3,4]-oxadiazole and [1,2,4]-triazole subunits onto the [1,2,4]-triazolo[4,3-a]quinoxaline ring .
properties
IUPAC Name |
3-(4-chlorophenyl)-N-pentyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5/c1-2-3-6-13-22-19-16-7-4-5-8-17(16)26-20(23-19)18(24-25-26)14-9-11-15(21)12-10-14/h4-5,7-12H,2-3,6,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEBRXIWGGHTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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